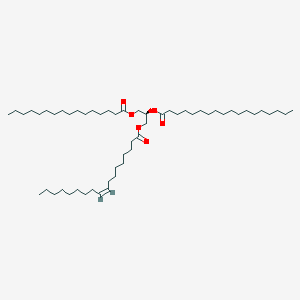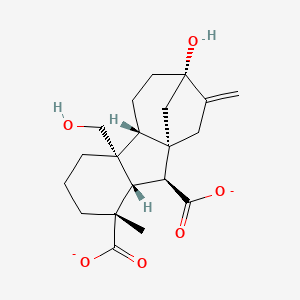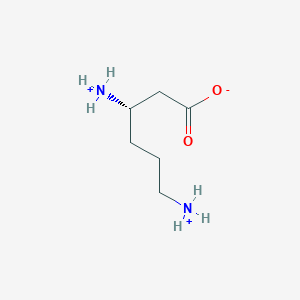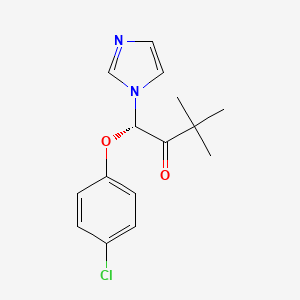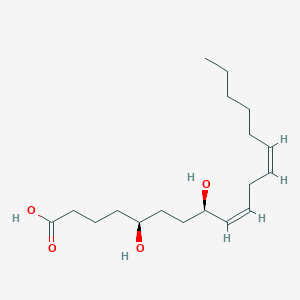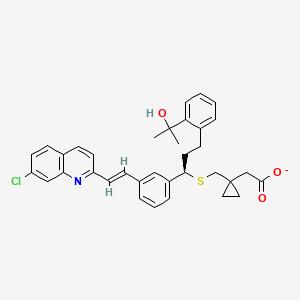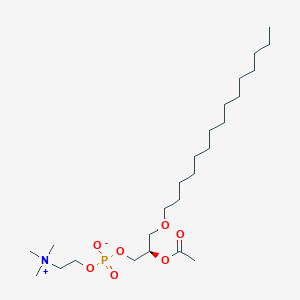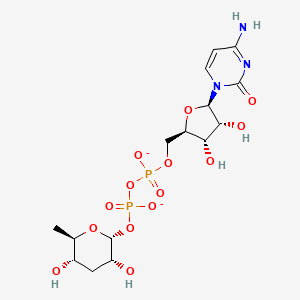
CDP-3,6-dideoxy-alpha-D-glucose(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-3,6-dideoxy-alpha-D-glucose(2-) is a CDP-3,6-dideoxy-D-glucose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-glucose.
Applications De Recherche Scientifique
Enzymatic Synthesis and Mechanism
CDP-3,6-dideoxy-alpha-D-glucose plays a critical role in the enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. In Salmonella and Pasteurella pseudotuberculosis, it acts as an intermediate in the biosynthesis of these dideoxyhexoses. The synthesis involves two enzymes, E1 and E3, and cofactors such as pyridoxamine 5'-phosphate and NAD(P)H. This process illustrates the complex enzymatic pathways and the importance of these enzymes and cofactors in the formation of these dideoxy sugars, which are significant in various biological functions and processes (Rubenstein & Strominger, 1974).
Role in Lipopolysaccharides of Gram-negative Bacteria
CDP-3,6-dideoxy-alpha-D-glucose is also involved in the formation of lipopolysaccharides in gram-negative bacteria, contributing to their antigenic properties. The 3,6-dideoxyhexoses, derived from this compound, are dominant antigenic determinants in these bacteria. The understanding of these biosynthetic pathways provides insights into bacterial immunology and potential targets for antibiotic development (Thorson et al., 1994).
Biosynthetic Pathway and Genetic Analysis
The genetic principles underlying the biosynthesis of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, have been studied in Yersinia pseudotuberculosis. Cloning and characterization of the asc (ascarylose) region from this bacterium have shed light on the molecular mechanisms and genetic basis of this biosynthetic pathway. These studies are crucial for understanding the complex genetic and enzymatic processes involved in the formation of these sugars (Thorson et al., 1994).
Molecular Structure and Enzymatic Activity
The molecular structure of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase, involved in the initial steps of producing CDP-tyvelose, highlights the complex biochemistry surrounding CDP-3,6-dideoxy-alpha-D-glucose. The enzyme's structure and function are key to understanding the early stages of dideoxysugar synthesis, which has implications for cell-cell interactions and antibiotic components (Koropatkin & Holden, 2004).
Implications for Antibiotic Development
Understanding the biosynthetic pathways and mechanisms of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, provides valuable insights for developing novel antibiotics. These pathways are integral to the formation of deoxysugar ligands in antibiotics, highlighting the compound's potential significance in pharmaceutical research and development (Liu & Thorson, 1994).
Propriétés
Nom du produit |
CDP-3,6-dideoxy-alpha-D-glucose(2-) |
|---|---|
Formule moléculaire |
C15H23N3O14P2-2 |
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
JHEDABDMLBOYRG-VZRUIPTFSA-L |
SMILES isomérique |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




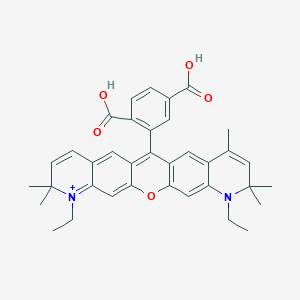
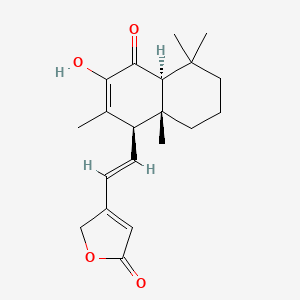

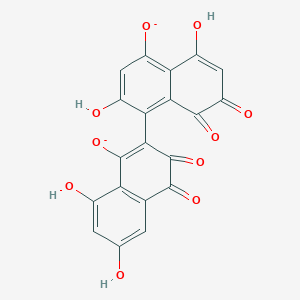
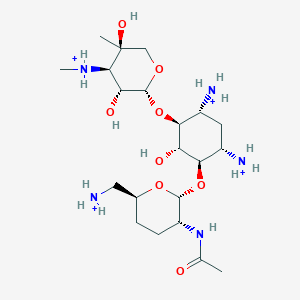
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
